molecular formula C20H19N5OS2 B2612061 N-(4-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886935-68-8

N-(4-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B2612061
CAS RN: 886935-68-8
M. Wt: 409.53
InChI Key: ZZHZEKLSMGFESI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethylphenyl group, a pyrrole ring, a thiophene ring, and a 1,2,4-triazole ring. These groups are common in many organic compounds and are often involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely has a complex three-dimensional structure due to the presence of multiple rings. The exact structure would depend on the specific arrangement and connectivity of these rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents. The exact properties would need to be determined experimentally .

Scientific Research Applications

Synthesis and Structural Elucidation

Compounds containing the 1,2,4-triazole ring system have attracted attention due to their wide range of pharmaceutical activities. The synthesis and structural elucidation of derivatives, such as N-(4-arylamine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives, have shown promise in antimicrobial, antifungal, and anti-tuberculosis activities (MahyavanshiJyotindra et al., 2011).

Antimicrobial and Antifungal Screening

Research into the synthesis and evaluation of new thiazolidin-4-one derivatives as potential antimicrobial agents has led to compounds demonstrating in vitro antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans (Baviskar et al., 2013).

Insecticidal Assessment

Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. This indicates the potential of such compounds in developing new, effective insecticides (Fadda et al., 2017).

Molecular Docking Study

A molecular docking study of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate highlighted the compound's potential inhibitory activity against pyrrole inhibitors, offering insights into its pharmacological applications (El-Azab et al., 2016).

Antiexudative Activity

The synthesis of pyrolin derivatives has explored their potential in treating diseases and conditions with significant antiexudative properties, indicating their relevance in minimizing the toxicity of drugs and developing more effective treatments (Chalenko et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information, it’s hard to provide a detailed analysis of the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising biological activity, future research could focus on optimizing its structure for better activity or lower toxicity .

properties

IUPAC Name

N-(4-ethylphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS2/c1-2-15-7-9-16(10-8-15)21-18(26)14-28-20-23-22-19(17-6-5-13-27-17)25(20)24-11-3-4-12-24/h3-13H,2,14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHZEKLSMGFESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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